molecular formula C16H15BrO B1292955 3'-Bromo-3-(4-methylphenyl)propiophenone CAS No. 898768-69-9

3'-Bromo-3-(4-methylphenyl)propiophenone

Cat. No.: B1292955
CAS No.: 898768-69-9
M. Wt: 303.19 g/mol
InChI Key: IULVLGKQGGBUOS-UHFFFAOYSA-N
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Description

3’-Bromo-3-(4-methylphenyl)propiophenone is an organic compound with the molecular formula C16H15BrO It is characterized by the presence of a bromine atom at the 3’ position and a methyl group at the 4 position on the phenyl ring, attached to a propiophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Bromo-3-(4-methylphenyl)propiophenone typically involves the bromination of 3-(4-methylphenyl)propiophenone. One common method is the use of bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of 3’-Bromo-3-(4-methylphenyl)propiophenone may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized for yield and purity, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3’-Bromo-3-(4-methylphenyl)propiophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3’-Bromo-3-(4-methylphenyl)propiophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-Bromo-3-(4-methylphenyl)propiophenone depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to active sites of enzymes or receptors. The bromine atom and the ketone group play crucial roles in its reactivity and interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpropiophenone: Similar structure but lacks the bromine atom.

    3-Bromopropiophenone: Similar structure but lacks the methyl group on the phenyl ring.

    4-Bromopropiophenone: Similar structure but with the bromine atom at the 4 position instead of the 3’ position.

Uniqueness

3’-Bromo-3-(4-methylphenyl)propiophenone is unique due to the specific positioning of the bromine and methyl groups, which can influence its reactivity and interactions in chemical and biological systems. This unique structure makes it valuable for specific synthetic and research applications.

Properties

IUPAC Name

1-(3-bromophenyl)-3-(4-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO/c1-12-5-7-13(8-6-12)9-10-16(18)14-3-2-4-15(17)11-14/h2-8,11H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IULVLGKQGGBUOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644120
Record name 1-(3-Bromophenyl)-3-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898768-69-9
Record name 1-(3-Bromophenyl)-3-(4-methylphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898768-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromophenyl)-3-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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